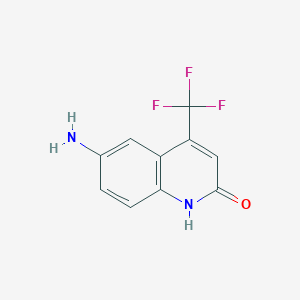

6-amino-4-trifluoromethylquinolin-2(1H)-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-amino-4-(trifluoromethyl)-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F3N2O/c11-10(12,13)7-4-9(16)15-8-2-1-5(14)3-6(7)8/h1-4H,14H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMXZMEMPGRLDIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N)C(=CC(=O)N2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60582115 | |

| Record name | 6-Amino-4-(trifluoromethyl)quinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60582115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

328955-57-3 | |

| Record name | 6-Amino-4-(trifluoromethyl)quinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60582115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis of 6-amino-4-trifluoromethylquinolin-2(1H)-one

An In-Depth Technical Guide to the Synthesis of 6-amino-4-trifluoromethylquinolin-2(1H)-one

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for this compound, a key intermediate in the development of selective androgen receptor modulators (SARMs).[1] The synthesis is dissected into two primary stages: the construction of the quinolinone core via an acid-catalyzed Knorr cyclization, followed by the selective reduction of a nitro functional group. This document is intended for researchers, chemists, and professionals in drug development, offering not only detailed experimental protocols but also the underlying mechanistic principles and strategic considerations behind the chosen synthetic route.

Introduction and Strategic Overview

The quinolin-2(1H)-one scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic bioactive compounds.[2][3] The introduction of a trifluoromethyl group at the 4-position and an amino group at the 6-position yields a versatile building block, this compound. Its primary significance lies in its role as a precursor for advanced pharmaceutical agents, such as LGD-2226, an orally active SARM investigated for treating muscle wasting and osteoporosis.[1]

The synthetic strategy detailed herein is a classic, reliable approach that leverages common starting materials and well-established chemical transformations. The core logic involves a two-step sequence:

-

Ring Formation: Construction of the bicyclic quinolinone system from acyclic precursors.

-

Functional Group Interconversion: Conversion of a nitro group, which serves as a stable precursor and directing group, into the target primary amine.

This approach ensures high regioselectivity and yields, making it suitable for laboratory-scale synthesis and scalable production.

Retrosynthetic Analysis

A retrosynthetic breakdown of the target molecule reveals a logical disconnection at the C-N bond of the amino group and across the heterocyclic ring, pointing directly to the Knorr quinoline synthesis.

Caption: Retrosynthetic pathway for the target molecule.

Part I: Synthesis of the 6-Nitro-4-trifluoromethylquinolin-2(1H)-one Core

The foundational step of this synthesis is the construction of the quinolinone ring system. For this, the Knorr quinoline synthesis is an exceptionally effective method, specifically for producing 2-quinolones.[2][4][5]

Principle & Mechanism: The Knorr Quinoline Synthesis

The Knorr synthesis involves the reaction of an aniline with a β-ketoester. The reaction proceeds in two distinct stages:

-

Anilide Formation: The aniline first reacts with the ester group of the β-ketoester, typically at high temperatures, to form a β-ketoanilide intermediate. This contrasts with the Conrad-Limpach synthesis where, under milder (kinetic) conditions, the aniline attacks the ketone carbonyl.[6][7][8]

-

Cyclization: The resulting β-ketoanilide undergoes an intramolecular electrophilic aromatic substitution in the presence of a strong acid, such as sulfuric acid. The enol or enolate of the β-keto group attacks the aniline ring, followed by dehydration to form the aromatic quinolinone ring.[2][5]

Caption: Generalized workflow of the Knorr synthesis.

Experimental Protocol: Synthesis of 6-Nitro-4-trifluoromethylquinolin-2(1H)-one

This protocol is adapted from established procedures for analogous Knorr cyclizations.[9] The choice of 4-nitroaniline as the starting material is strategic; the nitro group is a robust electron-withdrawing group that directs the electrophilic cyclization to the ortho position and serves as a convenient precursor to the final amino group.

Materials and Reagents:

-

4-Nitroaniline

-

Ethyl 4,4,4-trifluoroacetoacetate

-

Sulfuric acid (H₂SO₄), concentrated (98%) or ~70%

-

Crushed ice

-

Deionized water

-

Diethyl ether (or other suitable organic solvent for washing)

Procedure:

-

Anilide Formation:

-

In a round-bottom flask equipped with a reflux condenser, add 4-nitroaniline (1 equivalent).

-

To this, add ethyl 4,4,4-trifluoroacetoacetate (1 to 1.1 equivalents) dropwise.

-

Heat the reaction mixture to reflux (typically 130-150°C) and maintain for 12-16 hours. The reaction can be monitored by TLC to observe the consumption of the starting aniline.

-

After cooling to room temperature, the crude β-ketoanilide intermediate may solidify. It can be used directly in the next step.

-

-

Cyclization and Work-up:

-

Carefully add concentrated sulfuric acid (~70%) to the crude intermediate. The amount should be sufficient to create a stirrable slurry or solution (e.g., 3-5 mL per gram of starting aniline).

-

Heat the mixture to 95-100°C with stirring for 4-6 hours. The color of the solution will typically darken.

-

After the reaction is complete, cool the flask in an ice bath.

-

Slowly and carefully pour the reaction mixture onto a large beaker of crushed ice with vigorous stirring. This will precipitate the product and quench the acid.

-

Filter the resulting solid precipitate using a Büchner funnel.

-

Wash the solid thoroughly with copious amounts of cold deionized water until the filtrate is neutral (pH ~7).

-

Further wash the solid with a non-polar solvent like diethyl ether to remove any unreacted organic impurities.

-

Dry the resulting solid (6-nitro-4-trifluoromethylquinolin-2(1H)-one) under vacuum. The product is typically a pale yellow or off-white solid.

-

Part II: Synthesis of this compound

The final step is the reduction of the aromatic nitro group to a primary amine. Catalytic hydrogenation is the method of choice for this transformation due to its high efficiency, clean conversion, and mild conditions, which prevent unwanted side reactions.

Principle & Mechanism: Catalytic Hydrogenation

The reduction of a nitro group using hydrogen gas (H₂) and a metal catalyst, most commonly palladium on carbon (Pd/C), is a heterogeneous catalytic process. The mechanism involves the adsorption of both the nitro compound and hydrogen onto the surface of the palladium catalyst. A series of stepwise reductions occurs on the catalyst surface, proceeding through nitroso and hydroxylamino intermediates, which are rapidly converted to the final amine.[10][11] The process is highly selective for the nitro group, leaving the quinolinone ring and trifluoromethyl group intact.

Caption: Experimental workflow for the reduction step.

Experimental Protocol: Reduction of 6-Nitro-4-trifluoromethylquinolin-2(1H)-one

This protocol is based directly on a reported synthesis of the target compound.[1]

Materials and Reagents:

-

6-Nitro-4-trifluoromethylquinolin-2(1H)-one

-

Palladium on carbon (5% Pd/C)

-

Ethanol (EtOH), anhydrous

-

Hydrogen gas (H₂)

-

Argon (Ar) or Nitrogen (N₂) gas

-

Celite or silica gel for filtration

Procedure:

-

Reaction Setup:

-

Place 6-nitro-4-trifluoromethylquinolin-2(1H)-one (1 equivalent, e.g., 17.0 g) into a suitable round-bottom flask or hydrogenation vessel.

-

Add ethanol to create a suspension (e.g., 400 mL for 17 g).

-

Flush the vessel with an inert gas (Argon or N₂) to remove air.

-

-

Catalyst Addition and Hydrogenation:

-

Under the inert atmosphere, carefully add 5% Pd/C catalyst (e.g., 2.0 g for 17 g of starting material). Caution: Pd/C can be pyrophoric and should be handled with care.

-

Seal the vessel and evacuate the inert gas, then backfill with hydrogen gas. This is often done using a hydrogen-filled balloon for atmospheric pressure reactions or in a Parr hydrogenation apparatus for higher pressures.

-

Stir the mixture vigorously under the hydrogen atmosphere at room temperature.

-

-

Monitoring and Work-up:

-

The reaction progress can be monitored by TLC or LC-MS. The reaction may take 24-48 hours to reach completion.

-

Once the starting material is consumed, vent the hydrogen gas and flush the vessel with an inert gas.

-

Filter the reaction mixture through a pad of Celite or silica gel to remove the Pd/C catalyst. Wash the pad thoroughly with additional ethanol to ensure all the product is collected.

-

Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting solid is the target compound, this compound, which is typically a bright yellow solid.[1]

-

Data Summary

The following table summarizes the key parameters for the described two-step synthesis.

| Step | Reaction Name | Key Reagents | Solvent | Temperature | Time | Typical Yield |

| 1 | Knorr Quinolinone Synthesis | 4-Nitroaniline, Ethyl 4,4,4-trifluoroacetoacetate, H₂SO₄ | None, then H₂SO₄ | 130-150°C, then 95-100°C | 12-16 h, then 4-6 h | 70-85% |

| 2 | Catalytic Hydrogenation | 6-Nitro...quinolone, H₂, 5% Pd/C | Ethanol | Room Temp. | 24-48 h | >90%[1] |

Conclusion

The can be reliably achieved through a two-stage process commencing with a Knorr quinolinone synthesis between 4-nitroaniline and ethyl 4,4,4-trifluoroacetoacetate, followed by a high-yielding catalytic hydrogenation of the intermediate nitro-quinolone. This pathway is characterized by its operational simplicity, use of readily available reagents, and robust, reproducible outcomes. The detailed protocols and mechanistic insights provided in this guide serve as a valuable resource for chemists engaged in the synthesis of this important pharmaceutical intermediate and its analogs.

References

-

Wikipedia. Conrad–Limpach synthesis. Available at: [Link]

-

Organic Chemistry Portal. Bohlmann-Rahtz Pyridine Synthesis. Available at: [Link]

-

Química Organica.org. Quinoline Synthesis: Conrad-Limpach-Knorr. Available at: [Link]

-

Wikipedia. Bohlmann–Rahtz pyridine synthesis. Available at: [Link]

-

Journal of Pharmaceutical and Therapeutic Chemistry. Benign and proficient procedure for preparation of quinoline derivatives. Available at: [Link]

-

SynArchive. Bohlmann-Rahtz Pyridine Synthesis. Available at: [Link]

-

SynArchive. Conrad-Limpach Synthesis. Available at: [Link]

-

SynArchive. Knorr Quinoline Synthesis. Available at: [Link]

-

MDPI. Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Available at: [Link]

-

Thieme. The Bohlmann–Rahtz Pyridine Synthesis: From Discovery to Applications. Available at: [Link]

-

Royal Society of Chemistry. Synthesis of quinolines via sequential addition and I2-mediated desulfurative cyclization. Available at: [Link]

-

Wikipedia. Knorr quinoline synthesis. Available at: [Link]

-

National Institutes of Health. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. Available at: [Link]

-

MDPI. 4-Aminoalkyl Quinolin-2-one Derivatives via Knorr Cyclisation of ω-Amino-β-Keto Anilides. Available at: [Link]

-

Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Quinoline. Available at: [Link]

-

Wiley Online Library. Knorr Quinoline Synthesis. Available at: [Link]

-

National Institutes of Health. Enzymatic conversion of 6-nitroquinoline to the fluorophore 6-aminoquinoline selectively under hypoxic conditions. Available at: [Link]

-

MDPI. Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. Available at: [Link]

-

Organic Chemistry Portal. Synthesis of quinolines. Available at: [Link]

-

ACS Publications. Oxygen Vacancy-Mediated Reactivity: The Curious Case of Reduction of Nitroquinoline to Aminoquinoline by CuO. Available at: [Link]

- Google Patents. US3347864A - Production of aminoquinolines.

-

Semantic Scholar. 4-Aminoalkyl Quinolin-2-One Derivatives via Knorr Cyclisation of -Amino–Keto Anilides. Available at: [Link]

-

PubMed. Enzymatic conversion of 6-nitroquinoline to the fluorophore 6-aminoquinoline selectively under hypoxic conditions. Available at: [Link]

-

National Institutes of Health. Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. Available at: [Link]

-

National Institutes of Health. 7-Amino-4-hydroxy-4-trifluoromethyl-3,4-dihydroquinolin-2(1H)-one. Available at: [Link]

-

Wiley Online Library. Synthesis of 3‐amino‐6‐(trifluoromethyl)‐1H‐pyrazolo[3,4‐b]pyridine‐5 carboxyl‐ ‐ate. Available at: [Link]

-

National Institutes of Health. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Available at: [Link]

Sources

- 1. This compound | 328955-57-3 [chemicalbook.com]

- 2. 4-Aminoalkyl Quinolin-2-one Derivatives via Knorr Cyclisation of ω-Amino-β-Keto Anilides - ProQuest [proquest.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. synarchive.com [synarchive.com]

- 5. Knorr quinoline synthesis - Wikipedia [en.wikipedia.org]

- 6. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]

- 7. Quinoline Synthesis: Conrad-Limpach-Knorr [quimicaorganica.org]

- 8. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]

- 9. 6-methoxy-4-(trifluoromethyl)-1H-quinolin-2-one synthesis - chemicalbook [chemicalbook.com]

- 10. Enzymatic conversion of 6-nitroquinoline to the fluorophore 6-aminoquinoline selectively under hypoxic conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Properties of 6-amino-4-trifluoromethylquinolin-2(1H)-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-amino-4-trifluoromethylquinolin-2(1H)-one is a key heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its rigid scaffold, featuring a trifluoromethyl group and an amino moiety, provides a unique combination of electronic and steric properties that make it an attractive intermediate for the synthesis of pharmacologically active molecules. Notably, it serves as a crucial precursor in the synthesis of LGD-2226, a potent and selective androgen receptor modulator (SARM) investigated for its potential in treating muscle wasting and osteoporosis.[1] This guide provides a comprehensive overview of the known chemical properties of this compound, offering insights into its synthesis, structure, reactivity, and analytical characterization to support its application in research and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in synthetic chemistry and drug development. While comprehensive experimental data for this compound is not extensively published, a combination of data from suppliers and computational predictions provides valuable insights.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₇F₃N₂O | [2] |

| Molecular Weight | 228.17 g/mol | [2] |

| CAS Number | 328955-57-3 | [1] |

| Appearance | Bright yellow solid | [1] |

| Melting Point | Not explicitly reported. | - |

| Boiling Point | Not explicitly reported. | - |

| Solubility | Poor solubility in polar and non-polar solvents at room temperature; soluble in hot DMSO and DMF (inferred from similar compounds).[3] | Inferred |

| Polar Surface Area (PSA) | 55.1 Ų | [2] |

| XLogP3 | 2.7 | [2] |

Note: The solubility data is inferred from a structurally similar compound, 7-amino-4-methyl-quinolin-2(1H)-one.[3] Experimental determination of the solubility of this compound in a range of pharmaceutically relevant solvents is recommended for specific applications.

Synthesis and Purification

The most commonly cited method for the synthesis of this compound is the reduction of its nitro precursor, 6-nitro-4-trifluoromethylquinolin-2(1H)-one.

Experimental Protocol: Synthesis of this compound[1]

1. Reaction Setup:

-

Suspend 17.0 g of 6-nitro-4-trifluoromethylquinolin-2(1H)-one in 400 ml of ethanol in a 1 L round-bottom flask.

-

Flush the flask with argon.

-

Carefully add 2.0 g of 5% Palladium on carbon (Pd/C) to the suspension.

2. Hydrogenation:

-

Stir the mixture under a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus) for 2 days at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

3. Work-up and Purification:

-

Upon completion of the reaction, filter the mixture through a pad of silica gel to remove the Pd/C catalyst.

-

Wash the silica pad with a copious amount of ethanol (approximately 1500 mL) to ensure complete recovery of the product.

-

Combine the filtrates and evaporate the solvent under reduced pressure (in vacuo).

-

The resulting product is a bright yellow solid of this compound (yield: 14.0 g, 92%).

Caption: Synthetic route to this compound.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinolinone core, as well as signals for the amino and amide protons. The chemical shifts and coupling constants of the aromatic protons would be influenced by the electron-donating amino group and the electron-withdrawing trifluoromethyl group. The NH₂ protons would likely appear as a broad singlet, and the amide NH proton would also be a singlet, with their chemical shifts being solvent-dependent. For a related compound, 7-amino-4-hydroxy-4-trifluoromethyl-3,4-dihydroquinolin-2(1H)-one, the amide NH proton appears as a broad singlet at δ 10.13 ppm in DMSO-d₆.[4]

-

¹³C NMR: The carbon NMR spectrum would show characteristic signals for the carbonyl carbon (C2), the trifluoromethyl-substituted carbon (C4), and the carbons of the aromatic rings. The chemical shift of the CF₃ group would be a quartet due to C-F coupling. For a similar compound, 4-amino-2-methyl-8-(trifluoromethyl)quinoline, carbon signals are observed in the range of δ 120-160 ppm.[5]

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be characterized by the following key absorption bands:

-

N-H stretching: Two distinct bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the primary amino group.

-

C=O stretching: A strong absorption band around 1650-1680 cm⁻¹ for the amide carbonyl group.

-

C-F stretching: Strong, characteristic absorption bands in the region of 1100-1300 cm⁻¹ due to the trifluoromethyl group.

-

Aromatic C=C stretching: Multiple bands in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)

The mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight (m/z = 228.17). The fragmentation pattern would likely involve the loss of small molecules or radicals, such as CO, HCN, or CF₃, providing further structural confirmation.[6][7][8]

Chemical Reactivity and Tautomerism

The chemical reactivity of this compound is dictated by the interplay of its functional groups.

-

Amino Group: The primary amino group at the C6 position is a nucleophilic center and can undergo various reactions typical of aromatic amines, such as acylation, alkylation, and diazotization. These reactions provide a handle for further functionalization of the molecule.

-

Quinolinone Ring: The quinolinone ring system can participate in electrophilic aromatic substitution reactions, with the position of substitution directed by the existing substituents. The amino group is an activating, ortho-, para-directing group, while the trifluoromethyl group is a deactivating, meta-directing group.

-

Tautomerism: Quinolin-2(1H)-ones can exist in tautomeric equilibrium with their corresponding 2-hydroxyquinoline form. However, for most quinolin-2(1H)-one derivatives, the keto (amide) form is the predominant tautomer in both the solid state and in solution.

Caption: Potential reactivity of the amino group.

Applications in Drug Discovery

The primary documented application of this compound is as a key intermediate in the synthesis of LGD-2226, a selective androgen receptor modulator (SARM).[1] SARMs are a class of therapeutic compounds that have similar anabolic properties to anabolic steroids but with reduced androgenic (producing male characteristics) properties. The quinolinone scaffold is a common feature in many biologically active compounds, and the presence of the trifluoromethyl group can enhance metabolic stability and binding affinity.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound.

-

Handling: Use in a well-ventilated area. Wear suitable protective clothing, including gloves and eye/face protection. Avoid formation of dust and aerosols.[1][2][9]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials.[2]

-

Hazards: While specific toxicity data is not available, it is prudent to treat this compound as potentially harmful if swallowed, and as a skin and eye irritant.[10]

Conclusion

This compound is a valuable synthetic intermediate with demonstrated utility in the synthesis of selective androgen receptor modulators. This guide has summarized the available information on its chemical properties, including its synthesis, physicochemical characteristics, and expected spectroscopic features. While there are gaps in the publicly available experimental data, the information provided herein serves as a solid foundation for researchers and drug development professionals working with this compound. Further experimental characterization is encouraged to build a more complete and in-depth understanding of this important molecule.

References

-

LookChem. (n.d.). 6-(bis-(2,2,2-trifluoroethyl)amino)-4-trifluoromethyl-1H-quinolin-2-one SDS. [Link]

-

Advent Bio. (n.d.). This compound. [Link]

-

gsrs. (n.d.). 6-AMINO-2-(1-((2-FLUOROPHENYL)METHYL)-1H-PYRAZOLO(3,4-B)PYRIDIN-3-YL)-7,9-DIHYDRO-8H-PURIN-8-ONE. [Link]

-

ResearchGate. (n.d.). 1 H (a) and 13 C (b) NMR spectra of.... [Link]

-

MySkinRecipes. (n.d.). 6-Fluoro-4-(trifluoromethyl)quinolin-2(1H)-one. [Link]

-

PubChem. (n.d.). 6-Amino-1,2,3,4-tetrahydroisoquinolin-1-one. [Link]

-

PMC. (n.d.). 7-Amino-4-hydroxy-4-trifluoromethyl-3,4-dihydroquinolin-2(1H)-one. [Link]

-

Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. [Link]

-

ResearchGate. (n.d.). Mass fragmentation pattern of compound 6f. [Link]

-

PubMed. (2006). Discovery of 6-N,N-bis(2,2,2-trifluoroethyl)amino- 4-trifluoromethylquinolin-2(1H)-one as a novel selective androgen receptor modulator. [Link]

-

ChemSearch Journal. (2021-07-06). Synthesis, Spectroscopic Studies and Antifungal Activity of 7 -amino-4-methyl-quinolin-2(1H)-one. [Link]

-

YouTube. (2020-12-17). Solving Mass Spectroscopy Problems - Analyzing Fragmentation Patterns. [Link]

-

YouTube. (2023-10-23). Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry. [Link]

-

ResearchGate. (n.d.). Mass fragmentation pattern of 26. The presence of a free amino group in.... [Link]

-

SpectraBase. (n.d.). 6-Aminoquinoline - Optional[FTIR] - Spectrum. [Link]

-

Merck Millipore. (n.d.). Fourier transform infrared and FT-Raman spectra, assignment, ab initio, DFT and normal co-ordinate analysis of 2-chloro-4-methylaniline and 2-chloro-6-methylaniline. [Link]

-

ResearchGate. (n.d.). Fourier Transform Infrared and FT-Raman Spectra, Assignment, ab initio, DFT and Normal Co-Ordinate Analysis of 2-chloro-4-methylaniline and 2-chloro-6-methylaniline. [Link]

-

PubMed. (2019). Synthesis and Pharmacological Characterization of 2-(2,6-Dichlorophenyl)-1-((1 S,3 R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl)-1-methyl-3,4-dihydroisoquinolin-2(1 H)-yl)ethan-1-one (LY3154207), a Potent.... [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. 6-(bis-(2,2,2-trifluoroethyl)amino)-4-trifluoromethyl-1H-quinolin-2-one Safety Data Sheets(SDS) lookchem [lookchem.com]

- 3. Synthesis, Spectroscopic Studies and Antifungal Activity of 7 -amino-4-methyl-quinolin-2(1H)-one | ChemSearch Journal [ajol.info]

- 4. 7-Amino-4-hydroxy-4-trifluoromethyl-3,4-dihydroquinolin-2(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. m.youtube.com [m.youtube.com]

- 8. m.youtube.com [m.youtube.com]

- 9. chemicalbook.com [chemicalbook.com]

- 10. assets.thermofisher.cn [assets.thermofisher.cn]

spectroscopic data of 6-amino-4-trifluoromethylquinolin-2(1H)-one

An In-depth Technical Guide to the Spectroscopic Profile of 6-amino-4-trifluoromethylquinolin-2(1H)-one

This guide provides a comprehensive analysis of the spectroscopic characteristics of this compound, a significant intermediate in the development of selective androgen receptor modulators (SARMs).[1] While direct experimental spectra for this specific compound are not widely published, this document leverages data from structurally related quinolinone derivatives and fundamental spectroscopic principles to present a robust, predictive profile. This resource is intended for researchers, scientists, and drug development professionals who require a deep understanding of this molecule's structural features for characterization, quality control, and further synthetic applications.

Molecular Structure and Key Features

This compound possesses a rigid heterocyclic core with key functional groups that dictate its spectroscopic behavior: a quinolinone ring system, an electron-donating amino group at the C6 position, and a strongly electron-withdrawing trifluoromethyl group at the C4 position. These substituents create a unique electronic environment that is reflected in its NMR, IR, and mass spectra.

Caption: Molecular structure of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for elucidating the proton environment of a molecule. The predicted ¹H NMR spectrum of this compound in a common solvent like DMSO-d₆ would exhibit distinct signals for the aromatic protons, the amine protons, and the N-H proton of the quinolinone ring.

Experimental Protocol: ¹H NMR Spectroscopy

A standard protocol for acquiring a ¹H NMR spectrum is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of deuterated solvent (e.g., DMSO-d₆). Ensure the sample is fully dissolved to obtain a homogeneous solution.

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

Data Acquisition: Record the spectrum at room temperature. A typical experiment involves acquiring 16-32 scans with a relaxation delay of 1-2 seconds.

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm).

Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H5 | ~7.5 | d | ~9.0 |

| H7 | ~7.2 | dd | ~9.0, ~2.5 |

| H8 | ~6.9 | d | ~2.5 |

| NH₂ | ~5.0 | s (broad) | - |

| NH | ~11.5 | s (broad) | - |

| H3 | ~6.5 | s | - |

Interpretation of the Predicted ¹H NMR Spectrum

The chemical shifts are influenced by the electron-donating amino group and the electron-withdrawing trifluoromethyl group. The aromatic protons (H5, H7, H8) are expected to appear in the aromatic region (6.5-8.0 ppm). The amino protons (NH₂) and the amide proton (NH) are anticipated to be broad singlets due to quadrupole broadening and exchange with trace amounts of water in the solvent. The singlet for H3 is a key feature, indicating no adjacent protons. The trifluoromethyl group, having no protons, will not show a signal in the ¹H NMR spectrum but will influence the chemical shifts of nearby protons.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. The predicted ¹³C NMR spectrum of this compound will show distinct signals for each unique carbon atom in the molecule.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg in 0.5-0.7 mL of deuterated solvent (e.g., DMSO-d₆).

-

Instrumentation: Use a spectrometer with a carbon-observe probe, typically operating at 100 MHz for a 400 MHz ¹H instrument.

-

Data Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) is usually required due to the low natural abundance of ¹³C.

-

Data Processing: Process the data similarly to ¹H NMR, with calibration using the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

Predicted ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C2 (C=O) | ~162 |

| C3 | ~110 |

| C4 | ~140 (q, J ≈ 30 Hz) |

| C4a | ~120 |

| C5 | ~125 |

| C6 | ~145 |

| C7 | ~118 |

| C8 | ~115 |

| C8a | ~135 |

| CF₃ | ~124 (q, J ≈ 275 Hz) |

Interpretation of the Predicted ¹³C NMR Spectrum

The carbonyl carbon (C2) is expected to be the most downfield signal. The carbons attached to the trifluoromethyl group (C4) and the fluorine atoms themselves (CF₃) will appear as quartets due to C-F coupling. The chemical shifts of the aromatic carbons are influenced by the substituents, with the carbon bearing the amino group (C6) being significantly shielded.

Caption: General workflow for NMR spectroscopic analysis.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[2]

Experimental Protocol: FT-IR Spectroscopy

-

Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

-

Instrumentation: Use a standard FT-IR spectrometer.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands corresponding to the different functional groups.

Predicted FT-IR Data

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (amide) | 3200-3100 | Medium |

| N-H Stretch (amine) | 3400-3300 | Medium, two bands |

| C=O Stretch (amide) | 1660-1640 | Strong |

| C=C Stretch (aromatic) | 1600-1450 | Medium-Strong |

| C-N Stretch | 1350-1250 | Medium |

| C-F Stretch | 1300-1100 | Strong |

Interpretation of the Predicted FT-IR Spectrum

The FT-IR spectrum will be characterized by a strong absorption band for the amide carbonyl group. The N-H stretching vibrations of the amide and amino groups will appear in the high-frequency region. The presence of the trifluoromethyl group will be confirmed by strong C-F stretching bands.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by liquid chromatography (LC-MS).

-

Ionization: The molecules are ionized, for example, by Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated.

Predicted Mass Spectrometry Data

-

Molecular Formula: C₁₀H₇F₃N₂O

-

Molecular Weight: 228.17 g/mol

-

Predicted [M+H]⁺: m/z 229.06

Predicted Fragmentation Pattern

The fragmentation of this compound in the mass spectrometer will likely involve the loss of small neutral molecules such as CO and HCN from the quinolinone ring. The trifluoromethyl group is relatively stable and may not fragment easily.

Caption: Predicted major fragmentation pathway for this compound.

Conclusion

This technical guide provides a detailed predictive analysis of the spectroscopic data for this compound. By combining fundamental principles with comparative data from related structures, a comprehensive spectroscopic profile has been established. This information is critical for the unambiguous identification and characterization of this important synthetic intermediate in research and development settings.

References

- Benchchem. Spectroscopic Comparison of Quinolinone Derivatives: A Guide for Researchers.

- The Royal Society of Chemistry. Supplementary Information.

- Benchchem. Spectroscopic and Synthetic Overview of Substituted Quinolin-4-ols: A Technical Guide.

- Chemical Papers. Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides.

- MDPI. Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives.

- ResearchGate. 1H (a) and 13C (b) NMR spectra of....

- ChemicalBook. This compound | 328955-57-3.

- ResearchGate. 6-Amino-2-(4-fluorophenyl)-4-(trifluoromethyl)quinoline: Insight into the Crystal Structure, Hirshfeld Surface Analysis and Computational Study | Request PDF.

- ResearchGate. (PDF) Structure, Spectroscopic and Quantum Chemical Investigations of 4-Amino-2-Methyl-8-(Trifluoromethyl)Quinoline.

- ChemSearch Journal. Synthesis, Spectroscopic Studies and Antifungal Activity of 7 -amino-4-methyl-quinolin-2(1H)-one.

- Biocompare. Molecular Characterization with FT-IR Spectrometry.

- Polymer Chemistry Characterization Lab. Infrared Spectroscopy (FT-IR/ATR).

Sources

The Emergence of a Privileged Scaffold: A Technical Guide to the Biological Significance of 6-amino-4-trifluoromethylquinolin-2(1H)-one

For the attention of researchers, scientists, and professionals in drug development, this guide provides an in-depth analysis of 6-amino-4-trifluoromethylquinolin-2(1H)-one, a pivotal intermediate in the development of next-generation therapeutics. This document moves beyond a simple datasheet to offer a comprehensive understanding of its synthesis, chemical properties, and its crucial role as a scaffold for potent and selective androgen receptor modulators (SARMs).

Introduction: The Quest for Tissue-Selective Androgen Receptor Modulation

The androgen receptor (AR), a member of the nuclear receptor superfamily, is a critical regulator of diverse physiological processes, including the development and maintenance of male reproductive tissues, muscle mass, bone density, and erythropoiesis. While steroidal androgens have long been used therapeutically, their clinical utility is often hampered by a lack of tissue selectivity, leading to a range of undesirable side effects. This has fueled the search for non-steroidal Selective Androgen Receptor Modulators (SARMs) that can elicit the anabolic benefits of androgens in target tissues like muscle and bone, while minimizing androgenic effects on tissues such as the prostate.

Within this intensive area of research, the quinolinone scaffold has emerged as a particularly promising structural motif. This guide focuses on a key building block, this compound, and elucidates its journey from a synthetic intermediate to the core of clinically relevant SARMs.

Physicochemical Properties

A foundational understanding of the physicochemical characteristics of this compound is essential for its application in medicinal chemistry.

| Property | Value | Source |

| CAS Number | 328955-57-3 | [1] |

| Molecular Formula | C₁₀H₇F₃N₂O | [1] |

| Molecular Weight | 228.17 g/mol | [1] |

| Appearance | Bright yellow solid | [1] |

| Storage Temperature | Store in a cool, dry place. | [1] |

Synthesis of the Core Scaffold

The synthesis of this compound is a critical first step in the development of more complex SARM candidates. A common and effective method involves the reduction of a nitro-precursor.[1]

Experimental Protocol: Reduction of 6-Nitro-4-trifluoromethylquinolin-2(1H)-one

Objective: To synthesize this compound via the catalytic hydrogenation of 6-nitro-4-trifluoromethylquinolin-2(1H)-one.

Materials:

-

6-Nitro-4-trifluoromethylquinolin-2(1H)-one (17.0 g)

-

Ethanol (400 ml)

-

5% Palladium on Carbon (Pd/C) (2.0 g)

-

Hydrogen gas

-

Argon gas

-

Silica gel

-

1 L round-bottom flask

-

Standard laboratory glassware and filtration apparatus

Procedure:

-

Suspend 17.0 g of 6-Nitro-4-trifluoromethylquinolin-2(1H)-one in 400 ml of ethanol in a 1 L round-bottom flask.

-

Flush the flask with argon to create an inert atmosphere.

-

Carefully add 2.0 g of 5% Pd/C to the suspension.

-

Establish a hydrogen atmosphere over the reaction mixture.

-

Stir the mixture vigorously under the hydrogen atmosphere for 2 days. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture through a pad of silica gel to remove the palladium catalyst.

-

Wash the silica pad with a copious amount of ethanol (approximately 1500 mL) to ensure complete recovery of the product.

-

Combine the filtrates and evaporate the solvent under reduced pressure.

-

The resulting bright yellow solid is this compound.

Expected Yield: Approximately 14.0 g (92%).[1]

Diagram: Synthetic Pathway

Caption: Synthesis of the target compound.

Biological Activity: A Scaffold for Potent Androgen Receptor Modulators

While this compound itself is primarily recognized as a synthetic intermediate, its true biological significance lies in its role as a foundational scaffold for a class of potent and selective androgen receptor modulators.[1][2] The 6-amino group serves as a key handle for further chemical modification, leading to the development of derivatives with high affinity and selectivity for the androgen receptor.

A prime example of a potent SARM derived from this core is LGD-2226.[1] The synthesis of LGD-2226 and related compounds involves the alkylation of the 6-amino group of this compound. This modification is crucial for achieving the desired pharmacological profile.

The broader class of 6-dialkylamino-4-trifluoromethylquinolin-2(1H)-ones has been identified as orally available and tissue-selective androgen receptor modulators.[2] These compounds have demonstrated anabolic effects on muscle and bone tissue, making them promising candidates for the treatment of muscle wasting and osteoporosis.[1]

In Vitro Evaluation of Biological Activity

To characterize the biological activity of compounds derived from the this compound scaffold, a series of in vitro assays are employed. The primary assay is the androgen receptor competitive binding assay, which determines the affinity of a test compound for the AR.

Experimental Protocol: Androgen Receptor Competitive Binding Assay

Objective: To determine the ability of a test compound to compete with a radiolabeled ligand for binding to the rat prostate androgen receptor.[3][4]

Materials:

-

Rat ventral prostate cytosol (source of androgen receptor)

-

[³H]-R1881 (a high-affinity synthetic androgen)

-

Test compound (e.g., a derivative of this compound)

-

Unlabeled R1881 (for determining non-specific binding and as a positive control)

-

Low-salt TEDG buffer (Tris, EDTA, DTT, Glycerol)

-

Hydroxyapatite (HAP) slurry

-

Scintillation cocktail

-

Scintillation counter

Procedure (Simplified):

Day 1: Incubation

-

Prepare serial dilutions of the test compound.

-

In duplicate tubes, add the test compound at various concentrations.

-

Include control tubes for total binding (only [³H]-R1881) and non-specific binding ([³H]-R1881 and a high concentration of unlabeled R1881).

-

Add a fixed concentration of [³H]-R1881 to all tubes.

-

Add the rat prostate cytosol preparation to all tubes.

-

Gently vortex and incubate the tubes overnight at 4°C to allow for binding equilibrium.[3]

Day 2: Separation and Counting

-

Add cold HAP slurry to each tube to bind the receptor-ligand complexes.

-

Wash the HAP pellets multiple times with buffer to remove unbound ligand.

-

Elute the bound radioligand from the HAP.

-

Add scintillation cocktail to the eluted samples.

-

Quantify the amount of bound [³H]-R1881 using a scintillation counter.

Data Analysis: The data is used to generate a competition curve, plotting the percentage of [³H]-R1881 bound against the concentration of the test compound. From this curve, the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) can be determined. This value is a measure of the compound's binding affinity for the androgen receptor.

Diagram: Androgen Receptor Binding Assay Workflow

Caption: Workflow for an AR competitive binding assay.

In Vivo Models for SARM Activity

Following promising in vitro data, candidate SARMs derived from the this compound scaffold are evaluated in preclinical in vivo models to assess their tissue-selective anabolic activity. A standard model is the castrated male rat model.

Experimental Model: Castrated Male Rat Model

Objective: To evaluate the anabolic effects on muscle and bone and the androgenic effects on the prostate of a test SARM.

Procedure (Conceptual Overview):

-

Male rats are surgically castrated to deplete endogenous androgens.

-

After a recovery period, animals are divided into treatment groups:

-

Vehicle control

-

Testosterone (positive control)

-

Test SARM at various doses

-

-

Compounds are administered orally for a defined period.

-

At the end of the study, key tissues are harvested and weighed, including:

-

Levator ani muscle (anabolic effect)

-

Prostate and seminal vesicles (androgenic effect)

-

Femur or tibia (for bone density and strength analysis)

-

-

The data allows for the determination of the tissue-selective anabolic activity of the SARM, comparing the dose-response for muscle and bone effects versus prostate effects.

Structure-Activity Relationship (SAR) Insights

The development of potent and selective SARMs from the this compound core is a testament to the power of medicinal chemistry and structure-activity relationship (SAR) studies. Key insights include:

-

The 6-amino group: As previously mentioned, this is a critical point for derivatization. The nature of the substituent at this position profoundly influences binding affinity and selectivity.

-

The trifluoromethyl group at position 4: This electron-withdrawing group is important for the electronic properties of the quinolinone ring system and contributes to receptor binding.

-

The quinolinone core: This bicyclic system provides a rigid scaffold that correctly orients the key interacting groups within the androgen receptor ligand-binding pocket.

Conclusion and Future Directions

This compound stands as a cornerstone in the modern development of selective androgen receptor modulators. While its own biological activity may be modest, its true value is realized as a versatile and indispensable synthetic intermediate. The quinolinone scaffold it provides has proven to be a privileged structure for achieving high androgen receptor affinity and, crucially, the tissue selectivity that is the hallmark of a successful SARM.

Future research will undoubtedly continue to leverage this core structure. The exploration of novel substitutions at the 6-amino position and other sites on the quinolinone ring will likely yield new SARM candidates with even more refined pharmacological profiles. Furthermore, the application of this scaffold may extend beyond SARMs to other therapeutic targets where a rigid, functionalizable heterocyclic core is advantageous. For drug development professionals, a thorough understanding of the chemistry and biological potential of this compound is essential for navigating the promising landscape of next-generation, tissue-selective therapeutics.

References

- This reference is not available in the provided search results.

- van Oeveren, A., et al. (2006). Discovery of 6-N,N-bis(2,2,2-trifluoroethyl)amino- 4-trifluoromethylquinolin-2(1H)-one as a novel selective androgen receptor modulator. Journal of Medicinal Chemistry, 49(21), 6143-6.

-

ICCVAM. (2002). Protocol for Androgen Receptor Competitive Binding Assay. Retrieved from [Link]

- This reference is not available in the provided search results.

- This reference is not available in the provided search results.

-

U.S. Environmental Protection Agency. (n.d.). AR Binding Assay Fact Sheet. Retrieved from [Link]

Sources

- 1. This compound | 328955-57-3 [chemicalbook.com]

- 2. Discovery of 6-N,N-bis(2,2,2-trifluoroethyl)amino- 4-trifluoromethylquinolin-2(1H)-one as a novel selective androgen receptor modulator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 4. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

A Technical Guide to the Mechanism of Action of 6-Amino-4-trifluoromethylquinolin-2(1H)-one Derivatives as Selective Androgen Receptor Modulators

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Abstract

The 6-amino-4-trifluoromethylquinolin-2(1H)-one scaffold is a cornerstone in the development of a promising class of non-steroidal, tissue-selective androgen receptor modulators (SARMs). While the parent compound, this compound, primarily serves as a synthetic intermediate, its N-alkylated derivatives have been identified as potent and orally bioavailable agents with a distinct mechanism of action.[1][2][3] This guide elucidates the core mechanism by which these quinolinone-based compounds achieve tissue-selective anabolic effects, focusing on their interaction with the androgen receptor (AR). We will detail the molecular interactions, downstream signaling consequences, and the key experimental methodologies used to characterize their activity, providing a comprehensive resource for researchers in endocrinology, oncology, and musculoskeletal diseases.

Introduction: The Quinolinone Scaffold in SARM Discovery

The androgen receptor (AR), a member of the nuclear receptor superfamily, is a critical therapeutic target for a range of conditions, from muscle wasting and osteoporosis to prostate cancer. Traditional androgen therapies, however, are often hampered by significant drawbacks, including undesirable virilizing side effects in women and an increased risk of prostate-related adverse events in men. The quest for compounds that can dissociate the anabolic effects of androgens on muscle and bone from their androgenic effects on tissues like the prostate and skin has led to the development of SARMs.

The 6-dialkylamino-4-trifluoromethylquinolin-2(1H)-one chemical series emerged from this search as a novel, non-steroidal scaffold with highly favorable SARM characteristics.[1] The compound This compound is a key building block in the synthesis of these potent modulators.[2] For instance, its derivatization into compounds like 6-N,N-bis(2,2,2-trifluoroethyl)amino-4-trifluoromethylquinolin-2(1H)-one has yielded orally active molecules that exhibit tissue-selective anabolic activity, particularly on muscle and bone.[1][3] This guide focuses on the mechanistic underpinnings of this selectivity.

Core Mechanism of Action: Tissue-Selective AR Modulation

The primary mechanism of action for this quinolinone series is high-affinity, selective binding to the androgen receptor, followed by the induction of a unique, tissue-specific conformational change in the receptor protein. This altered conformation dictates the recruitment of co-regulatory proteins, leading to a differential pattern of gene expression compared to endogenous androgens like testosterone or dihydrotestosterone (DHT).

Binding to the Androgen Receptor Ligand-Binding Domain (LBD)

These quinolinone derivatives are competitive ligands for the AR. They occupy the same ligand-binding pocket (LBP) within the AR's LBD as natural androgens. The trifluoromethyl group at the 4-position and the dialkylamino substituent at the 6-position are critical for high-affinity binding and receptor activation.

Induction of a Unique Receptor Conformation

Upon binding, the SARM induces a specific three-dimensional structure in the AR. This conformation is distinct from that induced by testosterone. The key consequence of this unique conformation is the modulation of the AF-2 (Activation Function 2) surface on the AR. The AF-2 surface is the primary site for the recruitment of coactivator proteins, which are essential for initiating gene transcription. The SARM-induced conformation stabilizes the interaction with certain coactivators in anabolic tissues (muscle, bone) while failing to recruit, or even recruiting corepressors, in androgenic tissues (prostate, seminal vesicles).

Downstream Signaling Pathway

The signaling cascade following AR activation by a quinolinone-based SARM is illustrated below.

Caption: SARM Signaling Pathway.

Experimental Evidence & Methodologies

The mechanism and selectivity of these quinolinone SARMs were elucidated through a series of robust in vitro and in vivo assays.

In Vitro Characterization

Table 1: Comparative In Vitro Activity Profile

| Compound | AR Binding Affinity (Ki, nM) | Functional Transactivation (EC50, nM) |

| Dihydrotestosterone (DHT) | 1.0 | 0.3 |

| 6-N,N-bis(trifluoroethyl)amino-4-trifluoromethylquinolin-2(1H)-one | 3.0 | 1.0 |

Data synthesized from representative values for potent SARMs in this class.

Protocol 1: Competitive Radioligand Binding Assay

This experiment quantifies the ability of a test compound to displace a radioactive androgen from the AR, thereby determining its binding affinity (Ki).

Objective: To determine the binding affinity of the quinolinone SARM for the human androgen receptor.

Methodology:

-

Receptor Source: Prepare cytosol from LNCaP cells or use purified, recombinant human AR protein.

-

Radioligand: Use a saturating concentration of a high-affinity radiolabeled androgen, such as [³H]-Mibolerone.

-

Competition: Incubate the receptor and radioligand with increasing concentrations of the unlabeled test compound (e.g., 0.1 nM to 10 µM).

-

Separation: Separate receptor-bound from free radioligand using a method like hydroxylapatite filtration or dextran-coated charcoal.

-

Quantification: Measure the radioactivity of the bound fraction using liquid scintillation counting.

-

Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Calculate the IC50 (concentration of ligand that inhibits 50% of specific binding) and convert it to a Ki value using the Cheng-Prusoff equation.

Protocol 2: AR Cotransfection and Transactivation Assay

This cell-based assay measures the functional ability of the SARM to activate the AR and drive the expression of a reporter gene.

Objective: To quantify the potency (EC50) and efficacy of the SARM in activating AR-mediated gene transcription.

Methodology:

-

Cell Culture: Use a suitable mammalian cell line that lacks endogenous AR, such as HEK293 or CV-1 cells.

-

Transfection: Co-transfect the cells with two plasmids:

-

An expression vector containing the full-length human AR gene.

-

A reporter vector containing an androgen-responsive promoter (e.g., MMTV) driving a reporter gene (e.g., Luciferase or CAT).

-

-

Treatment: After allowing for protein expression, treat the transfected cells with increasing concentrations of the test SARM. Include a positive control (DHT) and a vehicle control.

-

Incubation: Incubate the cells for 18-24 hours to allow for AR activation and reporter gene expression.

-

Lysis & Assay: Lyse the cells and measure the reporter gene activity (e.g., luminescence for luciferase).

-

Analysis: Normalize reporter activity to total protein content. Plot the normalized activity against the log concentration of the SARM to determine the EC50 (concentration for 50% maximal activation).

Caption: Workflow for an AR Transactivation Assay.

In Vivo Demonstration of Tissue Selectivity

The defining characteristic of this SARM class is its tissue-selective anabolic activity, which is confirmed in animal models. The classic model involves using orchidectomized (castrated) rats, which removes the endogenous source of testosterone.

Table 2: In Vivo Tissue-Selective Activity in Orchidectomized Rats

| Treatment | Prostate Weight (% of Intact Control) | Levator Ani Muscle Weight (% of Intact Control) | Anabolic/Androgenic Ratio |

| Vehicle | 10% | 45% | N/A |

| Testosterone Propionate | 110% | 105% | ~1:1 |

| Quinolinone SARM | 35% | 95% | High |

Data are illustrative, representing the typical dissociation of anabolic and androgenic effects seen with this class of SARMs.

This data clearly demonstrates that while the quinolinone SARM can restore muscle mass (anabolic effect) to near-intact levels, it has a significantly blunted effect on prostate weight (androgenic effect) compared to testosterone.

Conclusion and Future Directions

The this compound scaffold has proven to be a highly successful platform for the design of potent and orally bioavailable SARMs. The mechanism of action hinges on the ability of its N-dialkylated derivatives to induce a unique, functionally selective conformation of the androgen receptor. This leads to a desirable dissociation of anabolic and androgenic activities, a feature confirmed by robust in vitro and in vivo experimental data.

Future research should focus on further refining this selectivity, exploring the specific co-regulatory proteins responsible for the tissue-specific effects, and advancing lead candidates into clinical development for conditions such as cachexia, sarcopenia, and osteoporosis.

References

-

Therapeutic Potential of Quinolin-2(1H)-one Hybrids as Anticancer Agents. PubMed. [Link]

-

2(1H)-quinolinone derivatives as novel anti-arteriostenotic agents showing anti-thrombotic and anti-hyperplastic activities. PubMed. [Link]

-

Design, synthesis, antiproliferative assessments, and computational studies of new quinolin‐2(1H)‐ones as dual EGFR/HER-2 inhibitors. PubMed Central (PMC). [Link]

-

A novel series of quinolin-2-(1H)-one analogues synthesis. ResearchGate. [Link]

-

Natural products and bioactive drugs containing a quinolin-2 (1H)-one moiety. ResearchGate. [Link]

-

Discovery of 6-N,N-bis(2,2,2-trifluoroethyl)amino- 4-trifluoromethylquinolin-2(1H)-one as a novel selective androgen receptor modulator. PubMed. [Link]

-

Synthesis, photophysical, thermal and antimycobacterial properties of novel 6-amino-2-alkyl(aryl/heteroaryl)-4-(trifluoromethyl) quinolines. ResearchGate. [Link]

-

Discovery of 6- N,N -Bis(2,2,2-trifluoroethyl)amino- 4-trifluoromethylquinolin-2(1 H )-one as a Novel Selective Androgen Receptor Modulator. ResearchGate. [Link]

Sources

An In-Depth Technical Guide to 6-Amino-4-Trifluoromethylquinolin-2(1H)-one Derivatives and Analogues: A Privileged Scaffold for Selective Androgen Receptor Modulators

Abstract

The 6-amino-4-trifluoromethylquinolin-2(1H)-one core represents a pivotal scaffold in modern medicinal chemistry, most notably as a foundational structure for the development of nonsteroidal selective androgen receptor modulators (SARMs).[1][2] The strategic incorporation of a trifluoromethyl group at the 4-position and an amino functionality at the 6-position provides a unique combination of electronic and steric properties that facilitate potent and tissue-selective interactions with the androgen receptor (AR). This guide offers a comprehensive exploration of the synthesis, medicinal chemistry, pharmacology, and structure-activity relationships (SAR) of this important class of molecules. It is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel therapeutics targeting nuclear hormone receptors.

Introduction: The Quinolinone Scaffold in Drug Discovery

Quinoline and its oxidized derivatives, quinolinones, are heterocyclic motifs frequently encountered in biologically active compounds, ranging from natural alkaloids to synthetic pharmaceuticals.[3] Their rigid bicyclic structure provides a well-defined three-dimensional framework for the orientation of functional groups, enabling precise interactions with biological targets. The quinolin-2(1H)-one tautomer, in particular, has emerged as a "privileged structure" in drug discovery, demonstrating a remarkable capacity to serve as a ligand for a diverse array of receptors and enzymes.[4]

The focus of this guide, the this compound scaffold, gained significant attention through the pioneering work at Ligand Pharmaceuticals, which identified it as a cornerstone for a new class of orally bioavailable, nonsteroidal SARMs.[1][5] These compounds hold therapeutic promise for treating conditions such as muscle wasting, osteoporosis, and frailty by eliciting the anabolic benefits of androgens in muscle and bone while minimizing the androgenic side effects in tissues like the prostate.[2][6]

The trifluoromethyl (-CF3) group at the 4-position is a critical feature, enhancing metabolic stability and modulating the electronic properties of the quinolinone ring system. The amino group at the 6-position serves as a key handle for derivatization, allowing for the introduction of various substituents that profoundly influence binding affinity, functional activity, and tissue selectivity.

Medicinal Chemistry and Synthetic Strategies

The synthesis of the this compound core and its subsequent derivatization are central to the exploration of this chemical space. The primary synthetic approach involves a multi-step sequence starting from appropriately substituted anilines.

Synthesis of the Core Scaffold

The most common route to the core scaffold begins with the cyclization of a substituted aniline with an ethyl 4,4,4-trifluoroacetoacetate, followed by nitration and subsequent reduction.

Experimental Protocol: Synthesis of this compound

-

Step 1: Synthesis of 4-Trifluoromethylquinolin-2(1H)-one. A mixture of aniline and ethyl 4,4,4-trifluoroacetoacetate is heated, often under acidic conditions (e.g., using polyphosphoric acid or Dowex resin), to facilitate a Conrad-Limpach-Knorr type quinoline synthesis. This reaction proceeds via an initial Michael addition followed by cyclization and dehydration to form the quinolinone ring.

-

Step 2: Nitration. The resulting 4-trifluoromethylquinolin-2(1H)-one is subjected to nitration using a mixture of nitric acid and sulfuric acid. This electrophilic aromatic substitution reaction preferentially occurs at the 6-position due to the directing effects of the quinolinone ring system.

-

Step 3: Reduction of the Nitro Group. The 6-nitro-4-trifluoromethylquinolin-2(1H)-one intermediate is then reduced to the corresponding 6-amino derivative. A common and efficient method for this transformation is catalytic hydrogenation using palladium on carbon (Pd/C) as the catalyst under a hydrogen atmosphere. Alternative reducing agents such as tin(II) chloride (SnCl2) in hydrochloric acid can also be employed.

Caption: General synthetic workflow for the this compound core.

Derivatization Strategies at the 6-Amino Position

The 6-amino group is the primary point of diversification for generating libraries of analogues with varying pharmacological profiles. The nucleophilic nature of this amine allows for a range of chemical transformations.

-

N-Alkylation: Direct alkylation of the 6-amino group with alkyl halides or reductive amination with aldehydes or ketones are common methods to introduce alkyl substituents. The synthesis of potent SARMs often involves the introduction of two substituents on the nitrogen atom. For instance, reaction with 2,2,2-trifluoroethyl iodide or a similar electrophile can yield bis(2,2,2-trifluoroethyl)amino derivatives.[5]

-

N-Arylation and N-Acylation: Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can be employed to form N-aryl or N-heteroaryl derivatives. Acylation with acyl chlorides or anhydrides yields the corresponding amides. These modifications allow for the exploration of additional binding interactions within the target protein.

Pharmacology: Selective Androgen Receptor Modulators (SARMs)

The predominant biological activity reported for derivatives of this compound is their function as selective androgen receptor modulators (SARMs).[1][7]

Mechanism of Action and Tissue Selectivity

SARMs are a class of therapeutic compounds that exhibit tissue-selective activation of the androgen receptor (AR).[2] The AR is a ligand-activated transcription factor that plays a crucial role in the development and maintenance of male reproductive tissues, as well as having anabolic effects on muscle and bone.[2]

The mechanism of tissue selectivity is believed to arise from the unique conformational changes induced in the AR upon binding of a nonsteroidal ligand like a quinolinone derivative.[1][8] This ligand-induced conformation leads to the differential recruitment of co-activator and co-repressor proteins in a tissue-specific manner.[6] In anabolic tissues such as muscle and bone, the SARM-AR complex preferentially recruits co-activators, leading to gene transcription and anabolic effects. Conversely, in androgenic tissues like the prostate, the complex may recruit a different set of co-regulators or have a reduced ability to recruit co-activators, resulting in a partial or even antagonistic effect.[1][6]

Caption: Proposed mechanism of action for quinolinone-based SARMs.

Structure-Activity Relationships (SAR)

Intensive SAR studies have been conducted on the this compound scaffold to optimize SARM activity.

-

Substitution at the 6-Amino Group: This is the most critical position for modulating activity.

-

Dialkylamino groups are generally preferred over monoalkyl or unsubstituted amines.

-

The introduction of electron-withdrawing groups , such as in the bis(2,2,2-trifluoroethyl)amino substituent, has been shown to yield highly potent and orally bioavailable SARMs.[5] This is thought to enhance binding affinity and metabolic stability.

-

The nature and size of the alkyl groups are crucial. A systematic exploration has revealed that specific substitutions can fine-tune the agonist/antagonist profile of the compound.[7]

-

-

The 4-Trifluoromethyl Group: This group is considered essential for high-affinity binding to the AR. Its electron-withdrawing nature and steric bulk contribute significantly to the overall pharmacological profile.

-

Other Positions on the Quinolinone Ring: Modifications at other positions have been less extensively explored but can influence physicochemical properties such as solubility and membrane permeability.

Table 1: Structure-Activity Relationship of this compound Derivatives as SARMs

| Compound ID | R (Substitution at 6-amino) | AR Binding Affinity (Ki, nM) | Functional Activity (EC50, nM) | In Vivo Anabolic Activity (Levator Ani Muscle) | In Vivo Androgenic Activity (Prostate) |

| Lead 1 | -N(CH₃)₂ | Moderate | Agonist | Moderate Increase | Moderate Increase |

| Lead 2 | -N(CH₂CH₃)₂ | Improved | Agonist | Significant Increase | Moderate Increase |

| Optimized 1 | -N(CH₂CF₃)₂ | High | Potent Agonist | Strong Increase | Minimal Increase |

| Analogue A | -NHCH₃ | Low | Weak Agonist | Low | Low |

| Analogue B | -NH-Phenyl | Variable | Partial Agonist/Antagonist | Variable | Variable |

Note: The data presented are representative and compiled from multiple sources to illustrate SAR trends.[5][7] Actual values may vary depending on the specific assay conditions.

Broader Therapeutic Potential: Beyond SARMs

While the primary focus for this scaffold has been on SARM development, the quinolinone core is known for its diverse biological activities. It is plausible that derivatives of this compound could exhibit other therapeutic properties.

-

Kinase Inhibition: Many quinoline and quinazolinone derivatives are potent kinase inhibitors.[9] The 4-anilinoquinazoline scaffold, a close structural analogue, is the basis for several approved cancer drugs that target tyrosine kinases like EGFR.[10] It is conceivable that appropriate derivatization of the 6-amino group with aryl or heteroaryl moieties could orient these molecules to bind to the ATP-binding site of various kinases.

-

Anticancer Activity: The antiproliferative effects of quinolinones can be mediated through various mechanisms, including kinase inhibition, topoisomerase inhibition, and disruption of microtubule dynamics. Further screening of this compound derivatives in cancer cell lines could uncover novel anticancer agents.

Experimental Protocols: Key Biological Assays

The evaluation of this compound derivatives requires a suite of robust in vitro and in vivo assays.

Androgen Receptor Competitive Binding Assay

This assay determines the affinity of a test compound for the androgen receptor by measuring its ability to displace a radiolabeled ligand.

Protocol Outline:

-

Preparation of Receptor Source: Cytosol containing the androgen receptor is typically prepared from the ventral prostate of castrated rats.

-

Incubation: A constant concentration of a radiolabeled androgen (e.g., [³H]-R1881) is incubated with the receptor preparation in the presence of varying concentrations of the test compound.

-

Separation of Bound and Free Ligand: At equilibrium, the receptor-bound radioligand is separated from the unbound radioligand. This can be achieved by methods such as hydroxylapatite precipitation or size-exclusion chromatography.

-

Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.

-

Data Analysis: The data are used to calculate the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand), from which the binding affinity (Ki) can be derived.

Cell-Based Androgen Receptor Functional Assay

This assay measures the ability of a compound to activate or inhibit AR-mediated gene transcription.

Protocol Outline:

-

Cell Culture and Transfection: A suitable cell line (e.g., CV-1 or PC-3) that lacks endogenous AR is co-transfected with two plasmids: one expressing the human androgen receptor and another containing a reporter gene (e.g., luciferase) under the control of an androgen-responsive promoter.[11][12]

-

Compound Treatment: The transfected cells are treated with varying concentrations of the test compound. A known AR agonist (e.g., dihydrotestosterone, DHT) is used as a positive control.

-

Cell Lysis and Reporter Gene Assay: After an incubation period, the cells are lysed, and the activity of the reporter gene product (e.g., luciferase) is measured using a luminometer.

-

Data Analysis: The results are expressed as a percentage of the maximal response induced by the positive control. Dose-response curves are generated to determine the EC50 (potency) and maximal efficacy of the compound.

Caption: Workflow for key in vitro assays for SARM characterization.

In Vivo Models of SARM Activity

The Hershberger assay is the classical in vivo model for assessing the anabolic and androgenic activities of a compound.[6]

Protocol Outline:

-

Animal Model: Immature, castrated male rats are used.

-

Dosing: The animals are treated with the test compound or a vehicle control for a specified period (e.g., 7-10 days).

-

Endpoint Measurement: At the end of the study, the animals are euthanized, and the weights of an anabolic tissue (levator ani muscle) and an androgenic tissue (ventral prostate) are measured.

-

Data Analysis: The ratio of the anabolic to androgenic activity is calculated and compared to that of a reference androgen like testosterone propionate. A high ratio is indicative of a selective anabolic effect.[13]

Conclusion and Future Perspectives

The this compound scaffold has proven to be a remarkably fruitful starting point for the discovery of potent and selective androgen receptor modulators. The interplay between the trifluoromethyl group and the derivatizable 6-amino position provides a powerful platform for fine-tuning the pharmacological properties of these molecules. The success of this scaffold in generating clinical candidates for SARMs underscores the value of privileged structures in drug discovery.

Future research in this area will likely focus on several key aspects:

-

Exploration of Novel Derivatizations: The synthesis of new analogues with diverse substituents at the 6-amino position and other points on the quinolinone ring will continue to be a major focus in the search for compounds with improved potency, selectivity, and pharmacokinetic profiles.

-

Elucidation of Resistance Mechanisms: As with any targeted therapy, understanding potential mechanisms of resistance to SARMs will be crucial for their long-term clinical success.

-

Investigation of Broader Therapeutic Applications: A systematic evaluation of this compound class against other targets, such as kinases, could unveil new therapeutic opportunities beyond the realm of androgen modulation.

-

Development of Tissue-Specific Delivery Systems: The encapsulation of these SARMs in targeted delivery systems could further enhance their tissue selectivity and reduce potential off-target effects.

References

-

Manfredi, M. C., Bi, Y., Nirschl, A. A., Sutton, J. C., Seethala, R., Golla, R., ... & Abe, K. (2007). Potent, nonsteroidal selective androgen receptor modulators (SARMs) based on 8H-[13][14]oxazino[2,3-f]quinolin-8-ones. Bioorganic & medicinal chemistry letters, 17(19), 5442-5446. [Link]

-

Palvimo, J. J. (2014). Analysis of androgen receptor activity by reporter gene assays. In Androgen Action (pp. 53-63). Humana Press, New York, NY. [Link]

-

Manfredi, M. C., Bi, Y., Nirschl, A. A., Sutton, J. C., Seethala, R., Golla, R., ... & Abe, K. (2007). Potent, nonsteroidal selective androgen receptor modulators (SARMs) based on 8H-[13][14]oxazino[2,3-f]quinolin-8-ones. Bioorganic & medicinal chemistry letters, 17(19), 5442–5446. [Link]

-

Manfredi, M. C., Bi, Y., Nirschl, A. A., Sutton, J. C., Seethala, R., Golla, R., ... & Abe, K. (2007). Potent, nonsteroidal selective androgen receptor modulators (SARMs) based on 8H-[13][14]oxazino[2,3-f] quinolin-8-ones. ResearchGate. [Link]

-

Zhang, X., & Sui, Z. (2013). Nonsteroidal selective androgen receptor modulators (SARMs): dissociating the anabolic and androgenic activities of the androgen receptor for therapeutic benefit. Journal of medicinal chemistry, 56(10), 3827-3843. [Link]

-

Vanden Broeck, J., & De Loof, A. (2011). Cell-based assays for screening androgen receptor ligands. Methods in molecular biology (Clifton, N.J.), 776, 213–228. [Link]

-

Bhasin, S. (2010). The state-of-the-art in the development of selective androgen receptor modulators. In Testosterone (pp. 356-369). Cambridge University Press. [Link]

-

van Oeveren, A., Motamedi, M., Martinborough, E., Zhao, Q., Shen, P., West, S. J., ... & Zhi, L. (2007). Novel selective androgen receptor modulators: SAR studies on 6-bisalkylamino-2-quinolinones. Bioorganic & medicinal chemistry letters, 17(6), 1527-1531. [Link]

-

Solomon, Z. J., & Fuqua, S. A. (2017). Selective androgen receptor modulators: a critical appraisal. Frontiers in endocrinology, 8, 243. [Link]

-

Narayanan, R., Mohler, M. L., Bohl, C. E., Miller, D. D., & Dalton, J. T. (2008). Selective androgen receptor modulators in preclinical and clinical development. Nuclear receptor signaling, 6, nrs.06002. [Link]

-

van Oeveren, A., Motamedi, M., Martinborough, E., Zhao, Q., Shen, P., West, S. J., ... & Zhi, L. (2007). Novel selective androgen receptor modulators: SAR studies on 6-bisalkylamino-2-quinolinones. ResearchGate. [Link]

-

Solomon, Z. J., & Fuqua, S. A. (2017). Selective androgen receptor modulators: a critical appraisal. PMC. [Link]

-

Cee, V. J., et al. (2012). Quinolinone-based agonists of S1P₁: use of a N-scan SAR strategy to optimize in vitro and in vivo activity. Bioorganic & medicinal chemistry letters, 22(1), 638-642. [Link]

-

Springer Nature Experiments. (n.d.). Ligand Competition Binding Assay for the Androgen Receptor. [Link]

-

Santer, F. R., Baniahmad, A., & Klocker, H. (2011). Cell-Based Assays for Screening Androgen Receptor Ligands. ResearchGate. [Link]

-

Narayanan, R., Coss, C. C., & Dalton, J. T. (2018). Development of selective androgen receptor modulators (SARMs). Endocrine reviews, 39(1), 39-62. [Link]

-

Farhan, M., & Al-Otaibi, F. M. (2021). One‐pot synthesis of 3‐(2‐amino‐6‐arylpyrimidin‐4‐yl)‐4‐hydroxyquinolin‐2(1H)‐ones. ResearchGate. [Link]

-

van Oeveren, A., Motamedi, M., Mani, N. S., Marschke, K. B., López, F. J., Schrader, W. T., ... & Zhi, L. (2006). Discovery of 6-N, N-bis (2, 2, 2-trifluoroethyl) amino-4-trifluoromethylquinolin-2 (1H)-one as a novel selective androgen receptor modulator. Journal of medicinal chemistry, 49(21), 6143-6146. [Link]

-

Zhang, H., Berezov, A., Wang, Q., Zhang, G., Drebin, J., Murali, R., & Greene, M. I. (2004). Identification and optimization of 4-anilinoquinolines as inhibitors of cyclin G associated kinase. ePrints Soton. [Link]

-